molecular formula C17H13N3O3 B2568442 (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid CAS No. 1321789-94-9

(Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid

カタログ番号: B2568442
CAS番号: 1321789-94-9
分子量: 307.309
InChIキー: XNVYLSQHVFTIIW-HJWRWDBZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid is a synthetic hybrid compound designed for pharmaceutical and chemical biology research. It combines a pharmacologically significant imidazo[1,2-a]pyridine scaffold with a (Z)-4-anilino-4-oxobut-2-enoic acid backbone . The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, known for its diverse biological activities. Numerous derivatives of this scaffold have been commercialized or are under development as therapeutic agents, including farnesyl diphosphate synthase inhibitors for osteoporosis (e.g., minodronic acid), phosphodiesterase III inhibitors as cardiotonic agents (e.g., olprinone), and GABAa receptor agonists for treating insomnia and anxiety (e.g., zolpidem, alpidem) . This makes the core structure a valuable template for investigating new drug candidates. The specific anilino and (Z)-4-oxobut-2-enoic acid components of this molecule are structural motifs often explored in the synthesis of fine chemicals and pharmaceutical intermediates . The presence of these functional groups suggests potential for diverse chemical interactions and reactivity. Researchers can utilize this compound as a key intermediate in multicomponent reactions or as a building block for constructing more complex, drug-like molecules aimed at various biological targets . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

(Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-16(8-9-17(22)23)18-13-6-4-12(5-7-13)14-11-20-10-2-1-3-15(20)19-14/h1-11H,(H,18,21)(H,22,23)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVYLSQHVFTIIW-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an aldehyde.

    Coupling with Aniline Derivative: The imidazo[1,2-a]pyridine core is then coupled with a substituted aniline derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination.

    Formation of the Enone Moiety:

Industrial Production Methods

In an industrial setting, the production of (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone group to an alcohol or alkane, depending on the reagents used.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or alkanes.

科学的研究の応用

Chemistry

In chemistry, (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The imidazo[1,2-a]pyridine moiety is known for its biological activity, making this compound a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

作用機序

The mechanism of action of (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects.

類似化合物との比較

Structural Analogues and Substitution Patterns

(a) Substituted But-2-enoic Acid Derivatives
  • (2E)-4-[4-(Acetylamino)phenyl]-4-oxobut-2-enoic Acid Structure: Differs in the substitution at the anilino group (acetylamino vs. imidazo[1,2-a]pyridin-2-yl) and stereochemistry (E vs. Z). Properties: The acetylamino group reduces double bond activation compared to the target compound, as demonstrated by Hammett sigma values and frontier orbital analyses .
  • (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid Structure: Contains a methyl-substituted anilino group instead of the imidazo[1,2-a]pyridine ring. Synthesis: Synthesized from p-toluidine and maleic anhydride with 94.23% yield, indicating robust synthetic accessibility . Solubility: Insoluble in water but soluble in organic solvents (e.g., isopropyl alcohol:acetone = 4:3), requiring specialized formulations for biological use .
(b) Heterocyclic Derivatives
  • 4H-Pyrazino[1,2-a]pyrimidin-4-one and 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives Structure: Feature fused bicyclic cores distinct from the imidazo[1,2-a]pyridine system. Substituents: Include piperidine, piperazine, and indazole groups, which enhance pharmacokinetic properties (e.g., bioavailability, metabolic stability) .

Physicochemical Properties

Property (Z)-4-(4-Imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic Acid (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid (2E)-4-[4-(Acetylamino)phenyl]-4-oxobut-2-enoic Acid
Solubility in Water Likely low (inferred from methylanilino analog) Insoluble Not reported
Dissociation Constant (pKa) Not reported 2.81 ± 0.25 Not reported
Synthesis Yield Not reported 94.23% Not reported

Analytical Methods

  • (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid Quantification: Acid-base titration in isopropyl alcohol:acetone (4:3) with a detection limit of 0.002 mol/dm³ . Structural Analysis: Focuses on reaction-analytical centers (e.g., C=O, C=C, -NH-) via spectral methods .
  • Target Compound : Likely requires similar methods, but the imidazo[1,2-a]pyridine moiety may necessitate advanced techniques (e.g., NMR, mass spectrometry) for full characterization.

Bioactivity and Therapeutic Potential

  • Antiviral Activity: The (2E)-acetylamino analog inhibits HIV-1 integrase, suggesting the target compound’s imidazo[1,2-a]pyridine group could enhance binding to viral enzymes .
  • Cardiovascular Applications : Spiroindoline and imidazoline derivatives demonstrate antihypertensive effects without aldosterone secretion, a possible area for structural optimization .
  • Patent Derivatives : Piperidine/piperazine-substituted analogs highlight the role of nitrogen-containing heterocycles in improving drug-like properties .

生物活性

(Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H11N3O3
  • Molecular Weight : 253.25 g/mol
  • IUPAC Name : (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid
  • CAS Number : 139705-74-1

The biological activity of (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been studied for its role as an inhibitor of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which plays a crucial role in the regulation of the cGAS-STING pathway. Inhibition of ENPP1 can enhance immune responses, making this compound a candidate for cancer immunotherapy.

Key Findings:

  • ENPP1 Inhibition : Research indicates that this compound exhibits significant inhibitory activity against ENPP1, with an IC50 value in the low nanomolar range. This inhibition leads to enhanced activation of the STING pathway, promoting the expression of pro-inflammatory cytokines such as IFNB1 and IL6 .
  • Antitumor Activity : In vivo studies demonstrated that (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid enhances the antitumor efficacy of anti-PD-1 antibodies in murine models. The combination treatment resulted in a tumor growth inhibition rate exceeding 77%, highlighting its potential as an adjunct therapy in cancer treatment .

Biological Activities

The compound has been evaluated for various biological activities beyond ENPP1 inhibition:

Activity TypeDescription
Antitumor Enhances immune response against tumors; synergistic effects with PD-1 inhibitors.
Immunomodulation Stimulates immune pathways, potentially useful in autoimmune diseases.
Cytotoxicity Exhibits cell cycle arrest and apoptosis in cancer cell lines.

Case Studies

Several studies have explored the biological effects of (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines showed that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G0/G1 phase. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways .
  • Animal Model Study : In a murine model of melanoma, administration of (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid led to a marked reduction in tumor size compared to control groups. This effect was attributed to enhanced T-cell activation and proliferation .

Q & A

Q. What are the standard protocols for synthesizing (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid, and how can reaction conditions be optimized?

The synthesis typically involves a condensation reaction between maleic anhydride and a substituted aniline derivative (e.g., 4-imidazo[1,2-a]pyridin-2-ylaniline). A common method includes dissolving the aniline derivative in a polar aprotic solvent (e.g., dichloromethane or acetic acid) under reflux (60–80°C) for 4–6 hours . Key optimizations include:

  • Solvent selection : Polar solvents enhance reaction rates due to improved solubility of intermediates.
  • Temperature control : Excess heat may promote side reactions (e.g., hydrolysis of maleic anhydride).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) is used to isolate the product .

Q. How can the structure and purity of this compound be confirmed post-synthesis?

A combination of analytical techniques is required:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify characteristic signals (e.g., α,β-unsaturated carbonyl protons at δ 6.3–7.1 ppm and conjugated C=O at δ 165–170 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% preferred).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ for C16_{16}H12_{12}N3_3O3_3: expected m/z 294.0878) .

Q. What solvents are suitable for solubility studies, and how do dielectric constants influence analytical outcomes?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, isopropyl alcohol). Solvent mixtures (e.g., isopropyl alcohol:acetone = 4:3) improve solubility for titration-based quantification . Dielectric constants (ε) affect dissociation: higher ε solvents (e.g., water, ε = 80) enhance ionization of the carboxyl group (pKa ≈ 2.8–3.1), enabling acid-base titration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity data across studies?

Discrepancies often arise from variations in:

  • Reagent stoichiometry : Excess maleic anhydride (1.2–1.5 eq.) improves yield but risks byproduct formation.
  • Workup protocols : Inadequate washing (e.g., with sodium bicarbonate) may leave unreacted starting materials.
  • Analytical calibration : Validate methods using certified reference standards or cross-check with independent techniques (e.g., NMR vs. HPLC) .

Q. What strategies are effective in elucidating the compound’s mechanism of action in enzyme inhibition studies?

  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., kinases), focusing on hydrogen bonding with the imidazo-pyridine moiety and π-π stacking with aromatic residues .
  • Kinetic assays : Measure IC50_{50} values under varying substrate concentrations to determine inhibition type (competitive/non-competitive).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .

Q. How can structure-activity relationships (SAR) be systematically investigated for derivatives of this compound?

  • Scaffold modification : Introduce substituents (e.g., halogens, methyl groups) at the anilino or imidazo-pyridine positions to assess effects on bioactivity.
  • In vitro assays : Test derivatives against cell lines (e.g., cancer models) to correlate structural changes with potency (e.g., EC50_{50} values).
  • Computational QSAR : Develop regression models linking electronic (Hammett σ) or steric parameters (Taft Es) to activity .

Q. What advanced techniques are recommended for analyzing crystallographic or conformational data?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the Z-configuration of the α,β-unsaturated carbonyl group and intermolecular interactions (e.g., hydrogen bonds) .
  • Dynamic NMR : Monitor isomerization kinetics in solution (e.g., Z/E interconversion) under variable temperatures .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。